(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
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Overview
Description
(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: is a complex organic compound characterized by its bromine and silyl ether functional groups. This compound belongs to the pyrazolo[5,1-b][1,3]oxazine class, which is known for its diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrazolo[5,1-b][1,3]oxazine derivatives.
Bromination: Bromination of the pyrazolo[5,1-b][1,3]oxazine core is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods:
Batch Processing: Large-scale synthesis often employs batch processing to ensure consistency and quality.
Purification: Purification steps include recrystallization or column chromatography to achieve high purity levels.
Chemical Reactions Analysis
(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: undergoes various chemical reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine site using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: NaN3, KI, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or iodides.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group in complex molecule construction.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical reagents.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, leading to biological responses.
Pathways Involved: The exact pathways depend on the biological context but may include signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: is unique due to its specific functional groups and structural features. Similar compounds include:
Pyrazolo[5,1-b][1,3]oxazine derivatives: These compounds share the core structure but may have different substituents.
Brominated pyrazolines: Compounds with bromine atoms in different positions or on different heterocycles.
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Properties
IUPAC Name |
[(6S)-3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl]oxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O2Si/c1-12(2,3)18(4,5)17-9-7-15-11(16-8-9)10(13)6-14-15/h6,9H,7-8H2,1-5H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGLKPROYHHUMN-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CN2C(=C(C=N2)Br)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CN2C(=C(C=N2)Br)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O2Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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